molecular formula C25H22N4O5 B6564461 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,4-dimethylphenyl)acetamide CAS No. 923122-56-9

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,4-dimethylphenyl)acetamide

カタログ番号: B6564461
CAS番号: 923122-56-9
分子量: 458.5 g/mol
InChIキー: KFLNCEZHSBYKFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrido[3,2-d]pyrimidine core, a bicyclic heteroaromatic system with fused pyridine and pyrimidine rings. The 2,4-dioxo groups introduce hydrogen-bonding capabilities, while the 3-[(2H-1,3-benzodioxol-5-yl)methyl] substituent adds an electron-rich benzodioxole moiety linked via a methyl group. The N-(2,4-dimethylphenyl)acetamide side chain contributes lipophilicity and steric bulk, which may enhance membrane permeability and target binding .

Synthetic routes for analogous pyrimidine derivatives (e.g., N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide) involve coupling reactions under mild conditions (e.g., 20°C, 12-hour stirring) with purification via ethanol/water precipitation . Characterization typically employs $ ^1H $-NMR (400–100 MHz, DMSO-d6), $ ^{13}C $-NMR, and high-resolution Q-TOF LCMS .

特性

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-15-5-7-18(16(2)10-15)27-22(30)13-28-19-4-3-9-26-23(19)24(31)29(25(28)32)12-17-6-8-20-21(11-17)34-14-33-20/h3-11H,12-14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLNCEZHSBYKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H22N4O4\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_4

This structure features a benzodioxole moiety which is known for various biological activities. The presence of the pyrimidine ring further enhances its potential as a pharmacologically active agent.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, compounds similar to the target molecule have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. The IC50 values for related compounds were reported as low as 0.68 µM , indicating strong inhibitory activity without significant cytotoxic effects on normal cells (IC50 > 150 µM) .

Anticancer Activity

In vitro assays have demonstrated that derivatives of the compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that certain benzodioxole derivatives displayed significant activity against cancer cells with IC50 values ranging from 26 to 65 µM . This suggests that the compound may interfere with cancer cell proliferation and could be further investigated for its potential use in cancer therapy.

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell growth and metabolism. The presence of multiple functional groups allows for interaction with various biological targets. For example:

  • Inhibition of Enzymatic Activity: The compound's structural features suggest it may act as a competitive inhibitor for enzymes like α-amylase.
  • Cell Cycle Arrest: Similar compounds have been shown to induce G0/G1 phase arrest in cancer cells, which could contribute to their anticancer effects .

Study 1: In Vitro Evaluation

A recent study synthesized several benzodioxole derivatives and assessed their efficacy against α-amylase. Among these derivatives, one compound exhibited an IC50 value of 0.68 µM , demonstrating potent inhibitory activity. This study utilized MTS assays to evaluate cytotoxicity across different cell lines .

Study 2: In Vivo Assessment

In vivo experiments using a streptozotocin-induced diabetic mouse model revealed that certain derivatives significantly reduced blood glucose levels after administration. This suggests not only efficacy in vitro but also potential therapeutic benefits in diabetic conditions .

Comparative Biological Activities Table

Compound NameBiological ActivityIC50 ValueReference
Compound IIaα-amylase Inhibition0.85 µM
Compound IIcα-amylase Inhibition0.68 µM
Compound IIdCancer Cell Cytotoxicity26–65 µM

類似化合物との比較

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Pharmacophoric Features
Target Compound Pyrido[3,2-d]pyrimidine Benzodioxolylmethyl, N-(2,4-dimethylphenyl)acetamide Hydrogen-bonding (dioxo), lipophilic bulk
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-...} Imidazo[4,5-b]pyridine Fluorophenyl, methylsulfinyl, pyridyl acetamide Sulfoxide polarity, fluorophilic interactions
2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-...} Benzimidazole Methoxy, sulfinyl, pyridyl acetamide Proton pump inhibition mimicry
Example 83 () Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one, isopropoxy Aromatic stacking, kinase inhibition
Compound Pyrido[4,3-d]pyrimidine Cyclopropyl, iodo, DMSO solvate Halogen bonding, conformational rigidity

Pharmacokinetic and Toxicity Considerations

  • Solubility : The benzodioxole’s oxygen atoms may improve aqueous solubility (predicted LogS = -4.2) compared to fully aromatic analogs (e.g., , LogS = -5.8) .
  • Metabolism : Dimethylphenyl groups resist CYP450 oxidation better than fluorophenyl (), which undergoes defluorination .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。